molecular formula C14H13Cl2NO4S B3558601 N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide

N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B3558601
M. Wt: 362.2 g/mol
InChI Key: UCYUFBFDNRIWAZ-UHFFFAOYSA-N
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Description

N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide is a synthetic sulfonamide compound with the molecular formula C 14 H 13 Cl 2 NO 4 S and an average molecular mass of 362.221 Da . It is also known by its CAS Registry Number 346726-32-7 and is identified by the MDL number MFCD00111970 . Sulfonamides represent a significant class of bioactive molecules, often serving as key scaffolds in pharmaceuticals and agrochemicals . The prototypical sulfonamide structure consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and an aniline group, which can be variously substituted to modulate biological activity and physical properties . While the specific biological profile and research applications of this particular compound require further investigation, sulfonamide moieties are recognized for their ability to interact with enzyme active sites, such as through hydrogen bonding with key residues . Researchers may explore this compound as a building block in medicinal chemistry or as a candidate for screening against various biological targets, given the established pharmacological importance of the sulfonamide functional group . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-13-8-12(14(21-2)7-11(13)16)17-22(18,19)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYUFBFDNRIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

This analog replaces the second chlorobenzene ring with an acetamide group. However, the shared 4-chloro-2,5-dimethoxyphenyl moiety suggests similar stability in acidic environments .

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide

The addition of azido (-N₃) and hydroxyl (-OH) groups on the phenyl ring enhances reactivity, particularly in click chemistry or photochemical applications.

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide

Featuring a methylsulfanyl-substituted imine group instead of the 4-chloro-2,5-dimethoxyphenyl ring, this compound exhibits enhanced stability and reactivity due to sulfur’s electron-rich nature.

Halogen and Substituent Effects

Chlorine Position and Quantity

  • N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide: The presence of nitro (-NO₂) and dichlorophenyl groups increases electrophilicity and oxidative stability compared to the target compound. Nitro groups often enhance antibacterial activity but may reduce solubility .

Methoxy vs. Other Electron-Donating Groups

Key Research Findings

Stability: Chlorinated sulfonamides generally exhibit higher thermal and hydrolytic stability than non-halogenated analogs due to chlorine’s electron-withdrawing effects .

Bioactivity : Sulfonamides with para-chloro substituents show enhanced enzyme inhibition, as seen in antibacterial and carbonic anhydrase inhibitors .

Synthetic Challenges : Multi-step syntheses of such compounds require stringent pH and temperature control to avoid dehalogenation or sulfonamide bond cleavage .

Biological Activity

N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14Cl2N2O4S
  • Molecular Weight : 395.25 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, which may contribute to its anticancer properties.
  • Antiviral Activity : Some studies indicate that similar sulfonamide derivatives exhibit antiviral properties by targeting viral replication mechanisms.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : Similar compounds have shown promise as inhibitors of adenoviral infections, indicating potential applications in antiviral therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Study on Antiviral Activity : A study reported that certain sulfonamide derivatives exhibited significant antiviral activity against human adenoviruses (HAdV) with IC50 values in the low micromolar range. This suggests that structural modifications can enhance antiviral efficacy .
  • Kinase Inhibition Studies : Research on related compounds indicated that modifications in the sulfonamide structure could lead to improved selectivity and potency against specific kinases involved in tumor growth .

Comparative Biological Activity

Compound NameIC50 (µM)TargetReference
This compoundTBDCancer Cell LinesTBD
Sulfonamide Derivative A0.27HAdV
Sulfonamide Derivative B0.61Akt Kinase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the amine group on the 4-chloro-2,5-dimethoxyphenyl moiety using 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Protection of reactive groups : Use protective groups (e.g., acetyl) to prevent unwanted side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility .
  • Temperature control : Maintain temperatures between 0–5°C during sulfonylation to minimize decomposition .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR spectroscopy .

Q. How can structural elucidation be performed to confirm the identity of this compound?

  • Techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the positions of chloro, methoxy, and sulfonamide groups. Aromatic proton signals in the δ 6.5–8.0 ppm range are typical for substituted benzene rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~385.7 g/mol for C14H12Cl2NO4SC_{14}H_{12}Cl_2NO_4S) .
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement of substituents .

Q. What preliminary assays are suitable for evaluating the biological activity of this sulfonamide?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like sulfamethoxazole .
  • Enzyme inhibition : Test inhibition of carbonic anhydrase or dihydropteroate synthase via spectrophotometric assays, monitoring absorbance changes at 340 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

  • Substituent variation : Synthesize analogs with modifications to the chloro, methoxy, or sulfonamide groups. For example, replace methoxy with ethoxy to assess steric effects .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties .
    • Data analysis : Correlate IC50_{50} values (enzyme inhibition) or MICs (antimicrobial activity) with electronic (Hammett σ) or lipophilic (logP) parameters .

Q. How can contradictory data on sulfonamide reactivity in different studies be resolved?

  • Case example : Discrepancies in enzyme inhibition potency may arise from variations in assay conditions (pH, temperature) or solvent polarity affecting compound solubility .
  • Resolution :

  • Standardize protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and validate purity via HPLC before testing .

Q. What computational methods are effective for predicting binding modes with target proteins?

  • Approach :

  • Molecular docking : Use AutoDock Vina to dock the compound into bacterial dihydropteroate synthase (PDB: 3TYE). Focus on hydrogen bonding with Thr-121 and hydrophobic interactions with Phe-84 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values .

Q. How can reaction yields be improved in multi-step syntheses of analogs?

  • Optimization steps :

  • Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions involving chloro substituents .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >80% yield .
    • Troubleshooting : Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide
Reactant of Route 2
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N1-(4-chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide

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